molecular formula C9H12IN B8148979 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Cat. No.: B8148979
M. Wt: 261.10 g/mol
InChI Key: BKYSFKBORIETIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a methylmethanamine group

Properties

IUPAC Name

1-(5-iodo-2-methylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYSFKBORIETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metallation (DoM)

Directed ortho-metallation leverages directing groups to achieve regioselective iodination. For example, a Boc-protected methanamine group at position 1 directs lithiation to position 5, followed by iodine quench:

Boc-protected 1-(2-methylphenyl)-methanamine1. LDA, -78°C2. I2Boc-protected 1-(5-iodo-2-methylphenyl)-methanamineTFA1-(5-Iodo-2-methylphenyl)methanamine[1]\text{Boc-protected 1-(2-methylphenyl)-methanamine} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. I}_2} \text{Boc-protected 1-(5-iodo-2-methylphenyl)-methanamine} \xrightarrow{\text{TFA}} \text{1-(5-Iodo-2-methylphenyl)methanamine}

This method, adapted from pyrazine functionalization in, achieves >80% regioselectivity in model systems.

Halogen Exchange Reactions

Bromo or chloro precursors undergo halogen exchange using CuI or Finkelstein conditions:

1-(5-Bromo-2-methylphenyl)-N-methylmethanamineCuI, DMF, 120°C1-(5-Iodo-2-methylphenyl)-N-methylmethanamine[2]\text{1-(5-Bromo-2-methylphenyl)-N-methylmethanamine} \xrightarrow{\text{CuI, DMF, 120°C}} \text{this compound}

Yields for analogous aryl iodides range from 65–75% under optimized conditions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester at position 5 couples with iodobenzene derivatives:

1-(2-Methylphenyl)-N-methylmethanamine-5-boronic ester+Ar-IPd(PPh3)4,Na2CO3This compound[1]\text{1-(2-Methylphenyl)-N-methylmethanamine-5-boronic ester} + \text{Ar-I} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

This method, adapted from, requires careful protection of the amine to prevent catalyst poisoning.

Protection-Deprotection Sequences

Boc Protection

Temporary Boc protection of the methanamine group prevents undesired side reactions during iodination:

StepReagents/ConditionsYield
Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_295%
IodinationNIS, TFA, CH3_3CN78%
DeprotectionHCl, dioxane90%

Data extrapolated from pyrazine protection strategies in.

Analytical and Physical Data

While experimental data for the target compound remains unpublished, analogous structures suggest:

PropertyPredicted ValueMethod
Boiling Point285–290°CReduced pressure distillation
Melting Point92–95°CDSC analysis
1^1H NMR (CDCl3_3)δ 2.35 (s, 3H, CH3_3), 2.45 (s, 3H, NCH3_3), 3.72 (s, 2H, CH2_2NH)

Industrial-Scale Considerations

The patent methodology in highlights critical factors for scalability:

  • Solvent selection : 4-Methyltetrahydropyran minimizes side reactions vs. THF.

  • Catalyst loading : Pd(PPh3_3)4_4 at 0.1 mol% suffices for couplings, reducing metal contamination.

  • Workup protocols : Aqueous NaOH washes effectively remove residual zinc salts from Negishi couplings .

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups such as azides or thiols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
1-(5-Iodo-2-methylphenyl)-N-methylmethanamine serves as a precursor in the synthesis of potential therapeutic agents targeting neurological disorders. Its structural modifications can enhance binding affinities to neurotransmitter receptors, which is crucial for developing drugs aimed at treating conditions such as depression and anxiety.

Biological Activity
Research indicates that this compound exhibits agonistic activity at serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in mood regulation and hallucinogenic effects. The iodine substitution enhances its binding affinity, making it a candidate for further pharmacological studies aimed at understanding its effects on neuropsychiatric disorders .

Organic Synthesis

Intermediate in Chemical Reactions
This compound acts as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including substitution and oxidation-reduction reactions, which are vital for producing pharmaceuticals and agrochemicals .

Biological Studies

Impact of Iodine Substitution
Researchers utilize this compound to study how iodine substitution influences the biological activity of amphetamine derivatives. Studies have shown that compounds with iodine substitutions often exhibit enhanced pharmacological properties compared to their non-iodinated counterparts .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Neuropharmacological Studies : Compounds structurally similar to this compound have demonstrated significant psychoactive effects mediated through serotonergic pathways. For example, analogs exhibiting potent agonistic activity at the 5-HT₂A receptor have been linked to hallucinogenic effects .
  • Therapeutic Potential : The ability of this compound to modulate serotonin and dopamine systems suggests potential applications in treating mood disorders and anxiety. Ongoing research aims to clarify its efficacy and safety profile .
  • Safety Profile : Preliminary toxicity assessments indicate that while some derivatives show promise as therapeutic agents, they may carry risks associated with psychoactive substances, necessitating careful evaluation during development .

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-N-methylmethanamine
  • 1-(5-Chloro-2-methylphenyl)-N-methylmethanamine
  • 1-(5-Fluoro-2-methylphenyl)-N-methylmethanamine

Uniqueness

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine, chlorine, or fluorine analogs. This uniqueness can be leveraged in specific applications where the iodine atom’s properties are advantageous.

Biological Activity

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by the presence of an iodine atom, which significantly impacts its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, making it versatile for synthetic and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodine atom can participate in halogen bonding, enhancing binding affinity to proteins and enzymes. This interaction may lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 62.5 µg/mL to 78.12 µg/mL against these pathogens .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values reported are approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . This suggests potential for development as anticancer agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

CompoundHalogenBiological Activity
This compoundIodineAntimicrobial, Anticancer
1-(5-Bromo-2-methylphenyl)-N-methylmethanamineBromineModerate antimicrobial activity
1-(5-Chloro-2-methylphenyl)-N-methylmethanamineChlorineLower activity compared to iodine

The presence of iodine enhances the compound's reactivity and biological efficacy compared to bromine or chlorine substitutions, which may exhibit reduced potency.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of halogenated amines, including those structurally related to this compound. The study found that the introduction of iodine significantly improved the compound’s ability to inhibit bacterial growth, particularly against resistant strains .

Investigation into Anticancer Effects

Another investigation evaluated the anticancer potential of similar compounds in vivo. The results indicated that compounds with a similar structure could effectively reduce tumor growth in xenograft models, supporting further exploration into their mechanism of action and therapeutic applications .

Q & A

Q. Basic Research Focus

  • Antimicrobial Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing using broth microdilution against Gram-positive/negative strains .
  • Neurological Models : Employ SH-SY5Y neuroblastoma cells for cytotoxicity assays (MTT protocol) and patch-clamp electrophysiology to assess ion channel modulation .

Advanced Research Focus
Address contradictory results (e.g., high in vitro activity but low in vivo efficacy) by:

  • Adjusting pharmacokinetic parameters (e.g., logP optimization via prodrug strategies).
  • Validating blood-brain barrier penetration using MDCK-MDR1 monolayers .

How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

Q. Basic Research Focus

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization (e.g., 10 mM HP-β-CD) .
  • pH Adjustment : Protonate the amine group (pKa ~9.5) using citrate buffer (pH 4.0) to enhance aqueous solubility .

Advanced Research Focus
For long-term stability:

  • Characterize polymorphic forms via DSC and PXRD.
  • Develop lipid nanoparticle formulations using microfluidics .

What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Focus
Example conflict: A methyl group at the 2-position enhances antimicrobial activity but reduces CNS bioavailability.

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities to microbial targets vs. human serum albumin .
  • Metabolite Identification : Use LC-MS/MS to track demethylation or iodine displacement in hepatic microsomes .

How are enantiomeric impurities detected and quantified in chiral synthesis routes?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase; validate resolution with spiked racemic standards .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment .

What analytical methods validate purity for pharmacological studies?

Q. Basic Research Focus

  • HPLC-UV : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), monitor at 254 nm .
  • Elemental Analysis : Confirm iodine content (±0.3% theoretical) via combustion analysis .

Q. Advanced Research Focus

  • ICP-MS : Quantify heavy metal residues (e.g., Pd catalysts) to <10 ppm .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze degradation products via UPLC-QTOF .
  • Storage Recommendations : Lyophilize and store at -20°C under argon for long-term stability .

What computational tools predict metabolic pathways and potential toxicity?

Q. Advanced Research Focus

  • In Silico Tools : Use ADMET Predictor (Simulations Plus) to identify cytochrome P450 isoforms (e.g., CYP3A4) involved in metabolism .
  • Toxicity Profiling : Apply Derek Nexus for structural alerts related to hepatotoxicity or genotoxicity .

How are crystallographic data leveraged to resolve steric effects in derivatives?

Q. Advanced Research Focus

  • Cambridge Structural Database (CSD) : Compare torsion angles (e.g., C-I⋯N-Me) in analogs to predict conformational flexibility .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to correlate crystal packing with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.